molecular formula C20H24ClN5O3 B4141071 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]urea

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B4141071
M. Wt: 417.9 g/mol
InChI Key: NHKUEFLDPVLXEX-UHFFFAOYSA-N
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Description

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorinated methylphenyl group and a nitrophenyl piperazine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-methylaniline with phosgene to form the corresponding isocyanate.

    Coupling Reaction: The isocyanate intermediate is then reacted with 2-[4-(2-nitrophenyl)-1-piperazinyl]ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea involves its interaction with specific molecular targets. The nitrophenyl piperazine moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methylphenyl)-3-(2-methoxy-5-nitrophenyl)urea
  • 1-(5-chloro-2-methylphenyl)-3-(5-methyl-2-(4-methylphenylazo)phenyl)urea
  • (2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone

Uniqueness

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-3-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3/c1-15-6-7-16(21)17(14-15)23-20(27)22-8-9-24-10-12-25(13-11-24)18-4-2-3-5-19(18)26(28)29/h2-7,14H,8-13H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKUEFLDPVLXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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